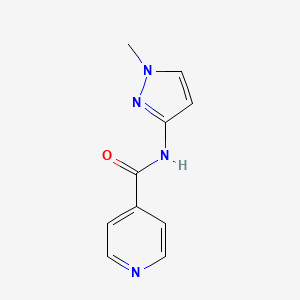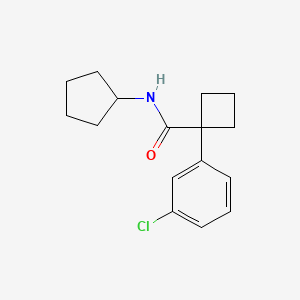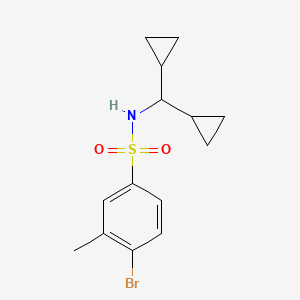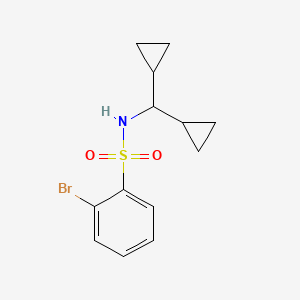![molecular formula C19H21ClN4O B7538489 [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and medicine. This compound is a type of piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is not fully understood. However, it has been shown to interact with certain proteins and enzymes in the body, including the serotonin transporter and the acetylcholinesterase enzyme. This interaction may lead to changes in the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of the acetylcholinesterase enzyme, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease. It has also been shown to inhibit the uptake of serotonin by the serotonin transporter, which may contribute to its potential antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone in lab experiments include its potential as a tool for studying the function of certain proteins and enzymes in the body. Its potential as a therapeutic agent for the treatment of various diseases also makes it an attractive compound for research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the research on [1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone include further studies to fully understand its mechanism of action and its potential therapeutic applications. It may also be studied for its potential as a tool for studying the function of certain proteins and enzymes in the body. Further studies may also be conducted to explore its potential toxicity and side effects.
Méthodes De Synthèse
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone can be synthesized using various methods, including the reaction of 3-chlorophenylcyclobutanecarboxylic acid with 4-(2-aminoethyl)pyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then purified using column chromatography to obtain the desired product. Other methods include the reaction of 3-chlorophenylcyclobutanecarboxylic acid with 4-(2-chloroethyl)pyrimidine-2-amine or 4-(2-bromoethyl)pyrimidine-2-amine in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. This compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has also been studied for its potential as a tool for studying the function of certain proteins and enzymes in the body.
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c20-16-5-1-4-15(14-16)19(6-2-7-19)17(25)23-10-12-24(13-11-23)18-21-8-3-9-22-18/h1,3-5,8-9,14H,2,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYIRJWLZHINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)